![molecular formula C8H15NO4S B2445586 4-(1,1-Dioxidothiomorpholino)butanoic acid CAS No. 933738-42-2](/img/structure/B2445586.png)
4-(1,1-Dioxidothiomorpholino)butanoic acid
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Overview
Description
Scientific Research Applications
Optical Gating in Nanofluidic Devices
4-oxo-4-(pyren-4-ylmethoxy) butanoic acid, a compound structurally similar to 4-(1,1-Dioxidothiomorpholino)butanoic acid, has been utilized as a photolabile protecting group to demonstrate optical gating in nanofluidic devices. These devices, based on synthetic ion channels, have their inner surfaces decorated with photolabile hydrophobic molecules. Upon irradiation, these molecules are removed, creating hydrophilic groups and facilitating the UV-light-triggered permselective transport of ionic species in aqueous solutions. This finding suggests potential applications in light-induced controlled release, sensing, and information processing (Ali et al., 2012).
Reactive Intermediates in Mutagenicity
2-Chloro-4-(methylthio)butanoic acid, another compound with structural resemblance, has been identified as a direct-acting mutagen and potential gastric carcinogen. Research indicates the formation of reactive intermediates, like 1-Methyl-2-thietaniumcarboxylic acid, during its solvolysis, which might be associated with its mutagenicity. This discovery has implications in understanding the molecular mechanisms underlying the mutagenicity of similar compounds (Jolivette et al., 1998).
Sorption to Soil and Minerals
Studies have been conducted on compounds like 2,4-D and other phenoxy herbicides, which include molecules structurally similar to 4-(1,1-Dioxidothiomorpholino)butanoic acid. These studies focus on their sorption to soil, organic matter, and minerals, providing insight into their environmental fate and behavior. The understanding of such interactions is crucial for assessing the environmental impact of similar compounds (Werner et al., 2012).
Safety and Hazards
Mechanism of Action
Target of Action
The primary target of 4-(1,1-Dioxidothiomorpholino)butanoic acid is the γ-aminobutyric acid (GABA) receptors . GABA is the chief inhibitory neurotransmitter in the mammalian central nervous system. It plays a role in regulating neuronal excitability throughout the nervous system .
Mode of Action
The compound is a derivative of GABA and interacts with GABA receptors .
Biochemical Pathways
The compound is involved in the GABAergic system, which is one of the main inhibitory pathways in the central nervous system . The downstream effects of this pathway include reduced neuronal excitability and potential anticonvulsant effects .
Pharmacokinetics
Similar compounds are known to be absorbed in the gastrointestinal tract, distributed throughout the body, metabolized in the liver, and excreted in the urine
Result of Action
The compound has been studied for its potential anticonvulsant effects . In seizure models, some analogs of the compound showed promising activity . .
Action Environment
Environmental factors can influence the action, efficacy, and stability of the compound. Factors such as pH, temperature, and the presence of other substances can affect the compound’s stability and its interaction with its target
properties
IUPAC Name |
4-(1,1-dioxo-1,4-thiazinan-4-yl)butanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO4S/c10-8(11)2-1-3-9-4-6-14(12,13)7-5-9/h1-7H2,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEYUEWPAHJGRIH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CCN1CCCC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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